

4-Fluoroindolin-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoroindolin-2-one

Cat. No.: B148322

[Get Quote](#)

An In-depth Technical Guide to 4-Fluoroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **4-Fluoroindolin-2-one**, a key intermediate in medicinal chemistry.

Chemical Structure and IUPAC Name

4-Fluoroindolin-2-one is a fluorinated heterocyclic compound. Its structure consists of an indolin-2-one core with a fluorine atom substituted at the 4-position of the benzene ring.

IUPAC Name: 4-fluoro-1,3-dihydroindol-2-one[1]

Synonyms: 4-Fluoro-1,3-dihydro-2H-indol-2-one[1]

Chemical Structure Diagram

Caption: 2D Chemical Structure of **4-Fluoroindolin-2-one**.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-Fluoroindolin-2-one**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ FNO	[1]
Molecular Weight	151.14 g/mol	[1]
CAS Number	138343-94-9	[1]
Boiling Point	297.1°C	

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Data not available in the search results.
¹³ C NMR	Data not available in the search results.
FT-IR	Data not available in the search results.
Mass Spectrometry	Data not available in the search results.

Experimental Protocols

4-Fluoroindolin-2-one is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.

Synthesis of 4-Fluoroindolin-2-one

While a specific, detailed experimental protocol for the synthesis of **4-Fluoroindolin-2-one** was not found in the provided search results, a general approach can be inferred from the synthesis of related indolin-2-one derivatives. A common method involves the cyclization of a substituted aniline precursor. For instance, the synthesis of 5-fluoroindolin-2-one has been achieved through the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by a reduction and cyclization reaction using iron powder. A similar strategy, starting with an appropriately substituted fluorinated aniline or nitrobenzene, could likely be adapted for the synthesis of the 4-fluoro isomer.

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a core component of many kinase inhibitors used in oncology. The fluorine atom at the 4-position can enhance the metabolic stability and binding affinity of the final drug molecule.

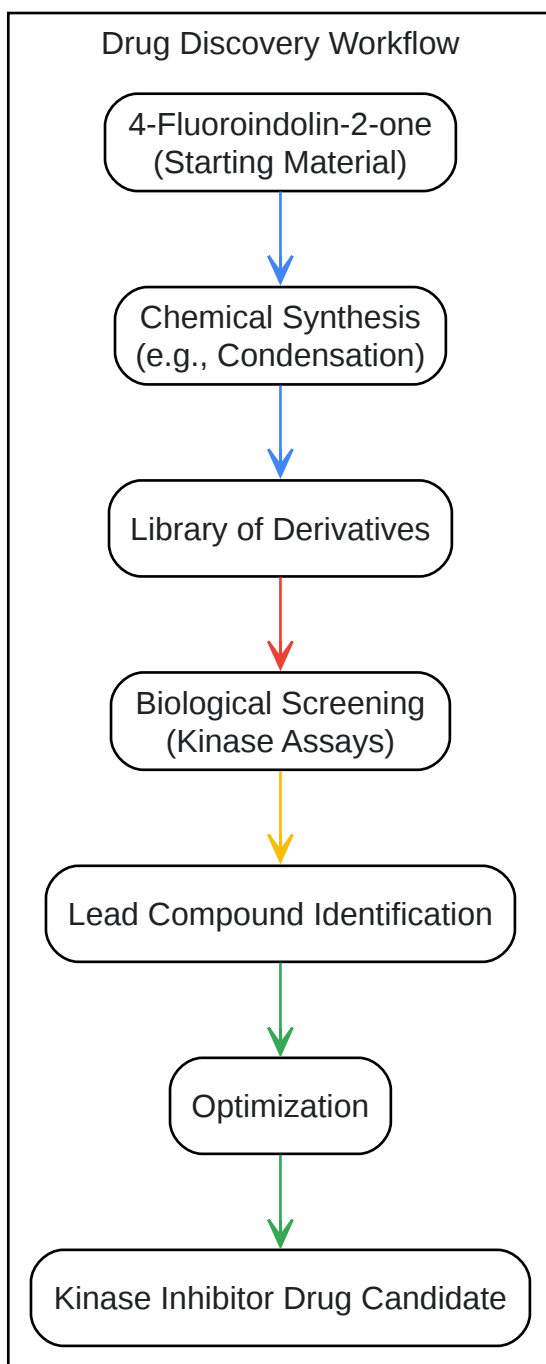
A representative experimental protocol for the use of a related indolin-2-one derivative in the synthesis of a kinase inhibitor involves a condensation reaction with a substituted aldehyde. For example, to synthesize various (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-ones, the following general procedure is used:

- To a solution of 5-fluoroindolin-2-one (1.0 mmol) in absolute ethanol (10 ml), the corresponding substituted aldehyde (1.0 mmol) and potassium hydroxide (6.0 mmol) are added.
- The mixture is stirred at room temperature for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the pH of the mixture is adjusted to between 2.0 and 3.0.
- The ethanol is evaporated, and the product is extracted with ethyl acetate.
- The organic layer is washed with saturated sodium bicarbonate and brine, then concentrated under vacuum.
- The crude product is purified by recrystallization from ethanol.[2]

This procedure illustrates how the indolin-2-one core can be functionalized to generate a library of potential kinase inhibitors for biological screening.

Signaling Pathways and Logical Relationships

The primary utility of **4-Fluoroindolin-2-one** in drug development is as a precursor to kinase inhibitors. These inhibitors typically target signaling pathways that are dysregulated in diseases such as cancer. A generalized workflow for the discovery of a kinase inhibitor starting from an indolin-2-one core is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for kinase inhibitor discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α -Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluoroindolin-2-one chemical structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148322#4-fluoroindolin-2-one-chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com